Cas no 2097947-59-4 (1-Oxa-8-azaspiro[5.5]undecan-4-ol)

1-Oxa-8-azaspiro[5.5]undecan-4-ol is a heterocyclic compound featuring a spirocyclic structure combining oxygen and nitrogen within its ring system. This scaffold is of interest in medicinal chemistry due to its potential as a versatile intermediate for synthesizing pharmacologically active molecules. The presence of both ether and amine functionalities enhances its utility in constructing complex architectures, while the hydroxyl group provides a handle for further derivatization. Its rigid spirocyclic core may contribute to improved metabolic stability and binding selectivity in drug design. The compound is typically employed in research settings for the development of novel therapeutic agents, particularly in central nervous system (CNS) and antimicrobial applications.
1-Oxa-8-azaspiro[5.5]undecan-4-ol structure
2097947-59-4 structure
Product Name:1-Oxa-8-azaspiro[5.5]undecan-4-ol
CAS No:2097947-59-4
MF:C9H17NO2
MW:171.23678278923
CID:5047389
Update Time:2025-06-13

1-Oxa-8-azaspiro[5.5]undecan-4-ol Chemical and Physical Properties

Names and Identifiers

    • 1-oxa-8-azaspiro[5.5]undecan-4-ol
    • 1-Oxa-8-azaspiro[5.5]undecan-4-ol
    • Inchi: 1S/C9H17NO2/c11-8-2-5-12-9(6-8)3-1-4-10-7-9/h8,10-11H,1-7H2
    • InChI Key: UBZYDEJCBSJNIC-UHFFFAOYSA-N
    • SMILES: O1CCC(CC21CNCCC2)O

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 163
  • XLogP3: -0.1
  • Topological Polar Surface Area: 41.5

1-Oxa-8-azaspiro[5.5]undecan-4-ol Pricemore >>

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Additional information on 1-Oxa-8-azaspiro[5.5]undecan-4-ol

Comprehensive Overview of 1-Oxa-8-azaspiro[5.5]undecan-4-ol (CAS No. 2097947-59-4): Structure, Applications, and Research Insights

1-Oxa-8-azaspiro[5.5]undecan-4-ol (CAS No. 2097947-59-4) is a structurally unique heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research. Its spirocyclic framework, featuring both oxygen and nitrogen atoms, offers exceptional versatility for molecular design. Researchers are increasingly exploring its potential as a bioactive scaffold, particularly in the development of central nervous system (CNS) therapeutics and enzyme modulators.

The compound's 1-oxa-8-aza core structure provides a balanced polarity profile, making it valuable for optimizing drug-like properties such as solubility and membrane permeability. Recent studies highlight its utility in addressing blood-brain barrier (BBB) penetration challenges—a hot topic in neurodegenerative disease research. With the growing demand for neuroprotective agents and cognitive enhancers, this scaffold has appeared in several patent filings related to Alzheimer's disease and Parkinson's disease targets.

From a synthetic chemistry perspective, 1-Oxa-8-azaspiro[5.5]undecan-4-ol serves as a key intermediate for constructing three-dimensional molecular architectures—a trend dominating modern fragment-based drug discovery (FBDD). Its spiro[5.5]undecane system offers conformational rigidity while maintaining sufficient flexibility for target binding, addressing the industry's shift toward saturated ring systems to improve clinical success rates.

In material science applications, derivatives of this compound have shown promise in organic electronic materials, particularly for charge transport layers in OLED devices. The oxygen-nitrogen combination within its structure enables tunable HOMO-LUMO gaps, aligning with the search for energy-efficient semiconductors—a trending topic in green technology forums.

Analytical characterization of CAS 2097947-59-4 typically involves advanced techniques like 2D NMR spectroscopy and high-resolution mass spectrometry (HRMS), reflecting the compound's complex stereochemistry. The 4-ol position offers a handle for further derivatization, frequently exploited in combinatorial chemistry approaches that dominate current high-throughput screening methodologies.

Environmental and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) studies suggest that the 1-Oxa-8-azaspiro system displays favorable metabolic stability compared to flat aromatic systems—a crucial consideration in today's drug safety-conscious research climate. This aligns with frequent search queries about reducing hepatotoxicity in drug candidates.

The compound's chiral center at the 4-position makes it relevant to asymmetric synthesis discussions, particularly in developing single-enantiomer drugs. Recent publications have explored its use in organocatalysis, tapping into the sustainable chemistry movement that prioritizes metal-free reactions.

Supply chain data indicates growing commercial availability of 1-Oxa-8-azaspiro[5.5]undecan-4-ol, with manufacturers offering both milligram-scale samples for early-stage research and kilogram quantities for process development. This availability supports its rising popularity in medicinal chemistry workflows, especially for lead optimization phases.

Patent landscape analysis reveals an upward trend in filings incorporating this scaffold, particularly in GPCR-targeted therapies and kinase inhibitors—two of the most searched categories in drug target databases. Its structural features enable selective target engagement, addressing the pharmaceutical industry's need for precision medicine approaches.

In computational chemistry, the spirocyclic core of 2097947-59-4 has become a test case for developing improved molecular dynamics simulations, responding to the research community's focus on predictive modeling. The compound's balanced lipophilicity profile (LogP ~1.5-2.5) makes it a frequent subject of QSAR studies aiming to refine property prediction algorithms.

Emerging applications in proteolysis targeting chimeras (PROTACs) design have further elevated interest in this scaffold. Its ability to serve as a linker component between E3 ligase binders and target proteins addresses a critical need in targeted protein degradation strategies—one of the most searched topics in biopharma innovation circles.

Quality control protocols for 1-Oxa-8-azaspiro[5.5]undecan-4-ol typically emphasize chiral purity analysis using HPLC with chiral stationary phases, reflecting industry standards for pharmaceutical intermediates. The compound's stability under various pH conditions makes it suitable for diverse formulation development studies.

Recent breakthroughs in continuous flow chemistry have enabled more efficient synthesis routes for this scaffold, reducing production costs—a key concern in process chemistry optimization searches. The development of catalytic asymmetric methods for its preparation remains an active area of investigation.

In conclusion, 1-Oxa-8-azaspiro[5.5]undecan-4-ol (CAS No. 2097947-59-4) represents a multifaceted tool for researchers across drug discovery, material science, and methodology development. Its unique structural features and growing applicability position it as a compound of enduring interest in the scientific community.

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